molecular formula C8H10ClNO2S B1320528 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine CAS No. 886361-59-7

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine

Cat. No.: B1320528
CAS No.: 886361-59-7
M. Wt: 219.69 g/mol
InChI Key: HIVSOHMOBXFRDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyridine and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: It is employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, the pyridine ring can participate in coordination with metal ions, influencing its biological activity .

Comparison with Similar Compounds

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound exhibits a range of biological activities, making it a subject of interest for further research and development.

  • Molecular Formula : C8H10ClN1O2S1
  • Molecular Weight : 221.69 g/mol
  • CAS Number : 886361-59-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Its structure allows for potential inhibition of key metabolic pathways, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

In vitro studies have shown that the compound may possess anti-inflammatory effects. For instance, its analogs have been tested for their ability to inhibit prostaglandin E2 (PGE2) production in human whole blood assays, indicating a potential role in managing inflammatory conditions .

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. It acts as a synthetic auxin herbicide, effectively controlling broadleaf weeds in grass crops. This activity is linked to its structural features that mimic natural plant hormones .

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Showed significant inhibition of PGE2-induced TNFα reduction with an IC50 of 123 nM in ex vivo assays, outperforming standard NSAIDs like diclofenac.
Evaluated as an effective herbicide in controlling weed populations in agricultural settings with minimal phytotoxicity to crops.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the methyl and chloro substituents have been explored to enhance potency and selectivity against specific biological targets.

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-5-4-6(2)10-8(9)7(5)13(3,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVSOHMOBXFRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238265
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-59-7
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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